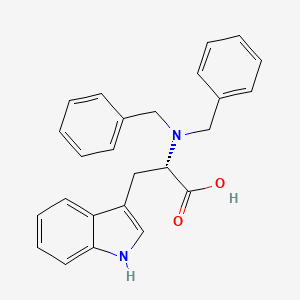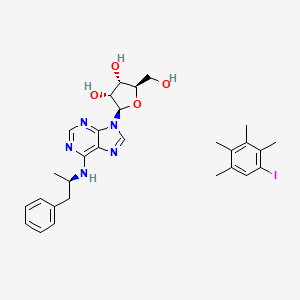
2,4-Dichloro-1-(difluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-(difluoromethoxy)benzene: is an organic compound with the molecular formula C7H4Cl2F2O and a molecular weight of 213.01 g/mol It is a derivative of benzene, characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-(difluoromethoxy)benzene typically involves the reaction of 2,4-dichlorophenol with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the hydroxyl group with the difluoromethoxy group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with efficient mixing and temperature control systems .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-1-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium amide or thiourea, typically in polar aprotic solvents such as DMF or DMSO.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include dechlorinated benzene derivatives.
Scientific Research Applications
2,4-Dichloro-1-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-(difluoromethoxy)benzene involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and resulting in physiological changes. The exact pathways and molecular targets are still under investigation, but studies suggest that the compound may affect cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
- 2,4-Dichloro-1-methoxybenzene
- 2,4-Dichloro-1-ethoxymethylbenzene
- 2,4-Dichloro-1-nitrobenzene
- 1,4-Dichloro-2-(trifluoromethyl)benzene
Comparison: 2,4-Dichloro-1-(difluoromethoxy)benzene is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This group influences the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,4-dichloro-1-(difluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXYAHBQJKDFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70822776 |
Source


|
| Record name | 2,4-Dichloro-1-(difluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70822776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
772-23-6 |
Source


|
| Record name | 2,4-Dichloro-1-(difluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70822776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

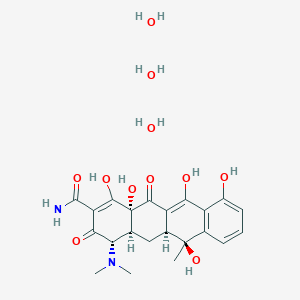
![2-Propylcyclohepta[d]imidazol-4(3H)-one](/img/structure/B12827961.png)
![(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride](/img/structure/B12827964.png)
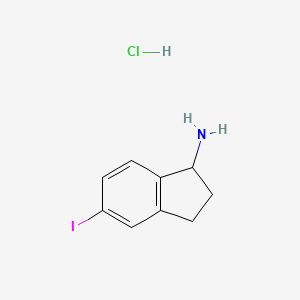
![Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12827981.png)
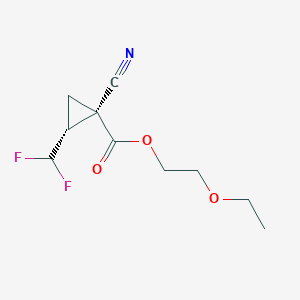
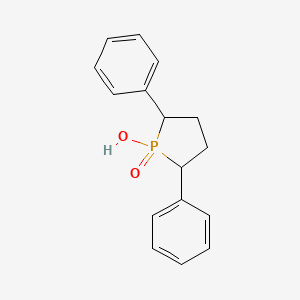
![3-(1H-Benzo[d]imidazol-2-yl)acrylamide](/img/structure/B12827995.png)
![5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole](/img/structure/B12828003.png)
![[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12828011.png)
